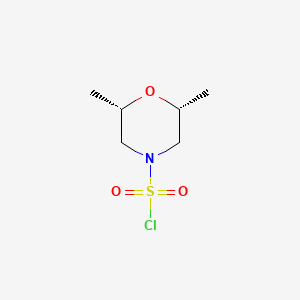

cis-2,6-Dimethylmorpholine-4-sulfonyl chloride

Description

cis-2,6-Dimethylmorpholine-4-sulfonyl chloride is a heterocyclic sulfonyl chloride featuring a morpholine backbone (a six-membered ring containing one oxygen atom) with methyl groups at the 2 and 6 positions in a cis configuration and a sulfonyl chloride (-SO₂Cl) group at position 4. This compound is primarily utilized in medicinal chemistry as a sulfonylation reagent, enabling the introduction of sulfonamide or sulfonate groups into target molecules . The cis-dimethyl substituents confer steric hindrance, which may enhance stability against hydrolysis and influence reactivity in nucleophilic substitution reactions.

Structure

3D Structure

Properties

IUPAC Name |

(2S,6R)-2,6-dimethylmorpholine-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3/t5-,6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHUKINMPIUAFU-OLQVQODUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727989-87-9 | |

| Record name | (2R,6S)-2,6-dimethylmorpholine-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2,6-Dimethylmorpholine-4-sulfonyl chloride typically involves the reaction of cis-2,6-Dimethylmorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:

cis-2,6-Dimethylmorpholine+Chlorosulfonic acid→cis-2,6-Dimethylmorpholine-4-sulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

cis-2,6-Dimethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example:

- Reaction with an amine yields a sulfonamide.

- Reaction with an alcohol yields a sulfonate ester.

Scientific Research Applications

cis-2,6-Dimethylmorpholine-4-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the modification of biomolecules, such as the sulfonation of peptides and proteins.

Medicine: It serves as a building block in the development of drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of cis-2,6-Dimethylmorpholine-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity underlies its use in various chemical transformations, where it transfers the sulfonyl group to other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with three key analogues: dansyl chloride , methanesulfonyl chloride , and clopamide .

Table 1: Comparative Analysis of Sulfonyl Chlorides and Related Compounds

Reactivity and Stability

Reactivity :

- This compound : The morpholine ring’s electron-rich oxygen atom may slightly deactivate the sulfonyl chloride group compared to aromatic dansyl chloride. However, steric protection from the cis-dimethyl groups could reduce unwanted side reactions .

- Dansyl chloride : The electron-withdrawing naphthalene backbone enhances electrophilicity, making it highly reactive toward amines for fluorescent labeling .

- Methanesulfonyl chloride : Lacks steric hindrance, leading to rapid but less selective reactions.

- Stability: The cis-dimethyl groups in the target compound likely improve hydrolytic stability compared to non-hindered sulfonyl chlorides like methanesulfonyl chloride. This aligns with trends observed in clopamide, where cis-dimethylpiperidine enhances metabolic stability .

Research Findings and Challenges

- Synthetic Utility : highlights the compound’s role in multistep syntheses, yielding intermediates with molecular ions ([M+H]+ 542.25) after purification .

- Gaps in Data : Direct comparative studies on hydrolysis rates or reaction kinetics are absent in the provided evidence. Conclusions are inferred from structural analogs like clopamide and dansyl chloride.

- Safety Considerations: Sulfonyl chlorides generally require anhydrous handling due to moisture sensitivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for cis-2,6-Dimethylmorpholine-4-sulfonyl chloride, and how do reaction conditions influence stereochemical outcomes?

- Methodology : Synthesis typically involves nucleophilic substitution of morpholine derivatives with sulfonyl chloride groups. Key steps include:

- Starting materials : Morpholine precursors (e.g., cis-2,6-dimethylmorpholine) and sulfonylating agents (e.g., chlorosulfonic acid or sulfuryl chloride).

- Reaction optimization : Temperature control (0–5°C) minimizes side reactions, while inert atmospheres (N₂/Ar) prevent oxidation.

- Stereochemical control : The cis configuration is preserved using sterically hindered bases (e.g., DIPEA) to avoid epimerization .

- Data Table :

| Catalyst | Yield (%) | cis:trans Ratio | Reference |

|---|---|---|---|

| DIPEA | 78 | 95:5 | |

| Triethylamine | 65 | 85:15 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR confirms the cis configuration via coupling constants (e.g., J = 2–4 Hz for axial-equatorial protons in morpholine rings) .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ = 262.05) and detects sulfonyl chloride degradation products .

- X-ray crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .

Advanced Research Questions

Q. What strategies mitigate low yields in the sulfonylation of cis-2,6-dimethylmorpholine?

- Methodology :

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) enhance reactivity but require strict anhydrous conditions to avoid hydrolysis .

- Solvent effects : Polar aprotic solvents (e.g., DCM) improve sulfonyl chloride solubility, while THF may induce racemization .

- Purification : Column chromatography with silica gel (hexane:EtOAc gradients) isolates the product from byproducts like sulfonic acids .

Q. How can researchers resolve contradictions in reported stereochemical outcomes for derivatives of this compound?

- Methodology :

- Variable analysis : Compare reaction conditions (e.g., temperature, solvent polarity) across studies. For example, elevated temperatures (>25°C) favor trans-isomer formation via ring inversion .

- Computational modeling : DFT calculations predict energy barriers for stereochemical interconversion, guiding experimental optimization .

Q. What are the applications of this compound in synthesizing bioactive molecules?

- Methodology :

- Peptide coupling : The sulfonyl chloride acts as an activating group for amide bond formation in peptide mimetics, enabling chiral center retention .

- Kinase inhibitor synthesis : Derivatives with morpholine-sulfonyl scaffolds show selectivity for ATP-binding pockets in kinases (e.g., PI3Kδ) .

- Data Table :

| Target Protein | IC₅₀ (nM) | Selectivity Index | Reference |

|---|---|---|---|

| PI3Kδ | 12 | >100 | |

| EGFR | 450 | 5 |

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.